molecular formula C23H18ClN3O2S2 B12026883 (5Z)-3-Allyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 624724-22-7

(5Z)-3-Allyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12026883
CAS No.: 624724-22-7
M. Wt: 468.0 g/mol
InChI Key: WQUOTTBSPRMISQ-MOSHPQCFSA-N
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Description

(5Z)-3-Allyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one: is a complex organic compound with the following structural formula:

Structure:\text{Structure:} Structure:

!Compound Structure

This compound belongs to the thiazolidinone class and contains a pyrazole ring, a thiazolidinone ring, and an allyl group. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves the condensation of appropriate starting materials. One common synthetic route is the reaction between an aldehyde (such as benzaldehyde) and a thiosemicarbazide derivative (e.g., 3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-ylhydrazine). The reaction proceeds via cyclization to form the thiazolidinone ring.

Reaction Conditions:

The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or methanol). Acidic or basic catalysts may be employed to facilitate the condensation.

Industrial Production:

While industrial-scale production details are proprietary, laboratories can synthesize this compound using the described methods.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The thiazolidinone moiety can undergo oxidation reactions.

    Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.

    Substitution: Substitution reactions at the allyl group are possible.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) can replace the allyl group.

Major Products:

The major products depend on the specific reaction conditions. Oxidation may yield a carboxylic acid, while reduction leads to an alcohol. Substitution reactions can result in diverse derivatives.

Scientific Research Applications

This compound has garnered interest in several fields:

    Medicine: It exhibits potential pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.

    Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.

    Industry: Its applications span from drug development to materials science.

Mechanism of Action

The exact mechanism remains an active area of research. its effects likely involve interactions with cellular targets, signaling pathways, or enzymatic processes.

Comparison with Similar Compounds

While this compound is unique due to its specific substitution pattern and thiazolidinone ring, related compounds include:

    (5Z)-3-(2-Chlorobenzyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one:

    (5Z)-5-(4-Chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one:

    (5Z)-5-[(4-Hydroxy-3-methylphenyl)methylene]-2-thioxo-4-thiazolidinone:

These compounds share structural motifs but differ in substituents and functional groups.

Properties

CAS No.

624724-22-7

Molecular Formula

C23H18ClN3O2S2

Molecular Weight

468.0 g/mol

IUPAC Name

(5Z)-5-[[3-(3-chloro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H18ClN3O2S2/c1-3-11-26-22(28)20(31-23(26)30)13-16-14-27(17-7-5-4-6-8-17)25-21(16)15-9-10-19(29-2)18(24)12-15/h3-10,12-14H,1,11H2,2H3/b20-13-

InChI Key

WQUOTTBSPRMISQ-MOSHPQCFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4)Cl

Origin of Product

United States

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